Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate
Description
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is a complex ester derivative featuring a propanedioate backbone substituted with an acetamido group and a methoxymethyl-substituted 1,2-oxazole (isoxazole) ring. The 1,2-oxazole core is further functionalized with a methyl group at position 5 and a ketone at position 3.
Properties
Molecular Formula |
C16H24N2O8 |
|---|---|
Molecular Weight |
372.37 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate |
InChI |
InChI=1S/C16H24N2O8/c1-6-24-14(21)16(17-11(4)19,15(22)25-7-2)8-12-10(3)26-18(9-23-5)13(12)20/h6-9H2,1-5H3,(H,17,19) |
InChI Key |
BMVFRLKNIQQRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(ON(C1=O)COC)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate typically involves multiple steps. One common method includes the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate involves its interaction with specific molecular targets. The oxazole ring and acetamido group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,2-oxazole ring distinguishes it from analogs with thiazole, triazoloquinazoline, or thiadiazole cores (Table 1). For example:
Substituent Analysis
- Methoxymethyl Group : Unique to the target compound, this substituent may influence steric hindrance and metabolic stability.
- Ester Functionality : Shared with compounds in (e.g., methyl or ethyl esters in compounds 8, 8h), esters enhance lipophilicity and bioavailability .
- Acetamido Group : Similar to amide-containing derivatives in (e.g., compound 3), this group can participate in hydrogen bonding, affecting target binding .
Physical and Chemical Properties
Melting points and spectral data from structurally related compounds (Table 1) illustrate how substituents affect physical properties:
- Triazoloquinazolines (): Melting points range from 92–130°C, with hydroxy or methyl groups influencing crystallinity .
- Thiazole Derivatives (): Bioactive compounds (e.g., 7b, 11) lack melting point data but show potent anticancer activity (IC50: 1.61–1.98 μg/mL) .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate (CAS Number: 2767-63-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H25NO6
- Molecular Weight : 351.4 g/mol
- Structure : The compound features a diethyl acetamido group attached to a methoxymethyl oxazole moiety, which is linked to a propanedioate structure.
Antimicrobial Properties
Research indicates that derivatives of oxazoles, including the target compound, exhibit significant antimicrobial activity. A study demonstrated that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and metabolic pathways.
Antitumor Activity
There are indications that compounds containing oxazole rings can exhibit antitumor properties. A related study explored the effects of oxazole derivatives on cancer cell lines, revealing that they could induce apoptosis and inhibit proliferation in a dose-dependent manner. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.
Case Studies
- Study on Antimicrobial Activity : In vitro tests conducted on various bacterial strains (e.g., E. coli, S. aureus) showed that compounds similar to diethyl 2-acetamido exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.
- Antitumor Efficacy : A recent investigation assessed the cytotoxic effects of diethyl 2-acetamido on human cancer cell lines (e.g., HeLa, MCF7). Results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent.
Mechanistic Insights
The biological activity of diethyl 2-acetamido can be attributed to its ability to interact with specific biological targets. Studies have shown that it may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both bacteria and cancer cells.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of similar compounds suggest that modifications at specific positions on the oxazole ring can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased antimicrobial potency |
| Acetamido substitution | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
